tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a methoxypyrrolidine ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable methoxypyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and 4-methoxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and inhibit its catalytic activity. The methoxypyrrolidine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate
- tert-Butyl N-[(4-formyl-3-pyridinyl)methyl]carbamate
- tert-Butyl N-[(4-methoxyphenyl)amino]benzylcarbamate
Uniqueness
tert-Butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxypyrrolidine ring enhances its solubility and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
HAFPLXMKEXPANA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1OC |
Origin of Product |
United States |
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